molecular formula C37H42F2N8O4 B14751215 4-(4-(4-(4-(((3S,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-((2S,3S)-2-hydroxypentan-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one

4-(4-(4-(4-(((3S,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-((2S,3S)-2-hydroxypentan-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B14751215
M. Wt: 700.8 g/mol
InChI Key: RAGOYPUPXAKGKH-IGDKMDNBSA-N
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Description

(3S,5R,2S,3S)-Posaconazole is a triazole antifungal agent used to treat a variety of fungal infections. It is particularly effective against Aspergillus and Candida species. This compound is known for its broad-spectrum antifungal activity and is often used in cases where other antifungal treatments have failed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R,2S,3S)-Posaconazole involves multiple steps, including the formation of the triazole ring and the attachment of various functional groups. The process typically starts with the preparation of key intermediates, which are then subjected to cyclization and functionalization reactions. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of (3S,5R,2S,3S)-Posaconazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the stereochemistry of the compound, which is crucial for its antifungal activity. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,5R,2S,3S)-Posaconazole undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions involving (3S,5R,2S,3S)-Posaconazole include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically mild to avoid degradation of the compound.

Major Products

The major products formed from these reactions are typically derivatives of (3S,5R,2S,3S)-Posaconazole with modified functional groups. These derivatives can have different antifungal activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

(3S,5R,2S,3S)-Posaconazole has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in the study of triazole synthesis and functionalization.

    Biology: Studied for its effects on fungal cell membranes and its interactions with other cellular components.

    Medicine: Used in clinical research to develop new antifungal therapies and to study drug resistance in fungal pathogens.

    Industry: Employed in the development of antifungal coatings and materials to prevent fungal growth.

Mechanism of Action

The mechanism of action of (3S,5R,2S,3S)-Posaconazole involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, (3S,5R,2S,3S)-Posaconazole disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets and pathways involved in this process are well-studied, making (3S,5R,2S,3S)-Posaconazole a valuable tool in antifungal research.

Comparison with Similar Compounds

Similar Compounds

  • Itraconazole
  • Fluconazole
  • Voriconazole

Comparison

Compared to other triazole antifungal agents, (3S,5R,2S,3S)-Posaconazole has a broader spectrum of activity and is effective against a wider range of fungal pathogens. It also has a unique structure that allows for better binding to the target enzyme, making it more potent in inhibiting fungal growth. Additionally, (3S,5R,2S,3S)-Posaconazole has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for long-term antifungal therapy.

Properties

Molecular Formula

C37H42F2N8O4

Molecular Weight

700.8 g/mol

IUPAC Name

4-[4-[4-[4-[[(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27-,35-,37-/m0/s1

InChI Key

RAGOYPUPXAKGKH-IGDKMDNBSA-N

Isomeric SMILES

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Canonical SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Origin of Product

United States

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